molecular formula C48H95NO4 B593898 N-omega-hydroxytriacontanoyl-D-erythro-sphingosine CAS No. 457100-08-2

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine

Cat. No.: B593898
CAS No.: 457100-08-2
M. Wt: 750.3
InChI Key: KSVODRGOBYCXKF-HFBOQBPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine, also known as C30(|O-hydroxy) Ceramide (d18:1/30:0), is a type of ceramide, a class of lipids that play crucial roles in various cellular processes . The primary targets of this compound are the cells of the human stratum corneum, the outermost layer of the epidermis .

Mode of Action

This compound interacts with its targets by integrating into the lipid layers of the stratum corneum . It is involved in signal transduction and cell regulation processes relevant to apoptosis, cell growth arrest, differentiation, senescence, and immune responses .

Biochemical Pathways

The compound is formed from glucosylceramide and sphingomyelin in special lamellar bodies in epidermal cells . These ceramides can be covalently bound to proteins of the cornified envelope where they form a hydrophobic layer . The enzyme patatin-like phospholipase domain-containing 1 (PNPLA1) plays a crucial role in the biosynthesis of esterified omega-hydroxy-ceramides by esterifying the omega-fatty acids with linoleic acid .

Pharmacokinetics

It is known that the compound is mostly found in the extracellular domains of the stratum corneum, indicating that it is excreted into this layer from epidermal cells .

Result of Action

The presence of this compound in the stratum corneum is vital to the water permeability barrier’s ability to prevent lethal loss of water and pathogen invasion . A deficiency of linoleoyl omega-esterified ceramides, including this compound, is strongly correlated with skin diseases such as ichthyosis, psoriasis, and atopic dermatitis .

Action Environment

The action of this compound is influenced by the environment of the stratum corneum. Factors such as the presence of other lipids, the state of the cornified envelope, and the overall health and hydration of the skin can impact the compound’s action, efficacy, and stability .

Chemical Reactions Analysis

Types of Reactions

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    N-palmitoyl-D-erythro-sphingosine: Another N-acylsphingosine with a shorter acyl chain.

    N-stearoyl-D-erythro-sphingosine: Similar structure but with an 18-carbon acyl chain.

    N-lignoceroyl-D-erythro-sphingosine: Contains a 24-carbon acyl chain.

Uniqueness

N-omega-hydroxytriacontanoyl-D-erythro-sphingosine is unique due to its ultra-long 30-carbon acyl chain and the presence of a hydroxyl group at the omega position . This structure imparts distinct biophysical properties, making it particularly effective in enhancing skin barrier function compared to other ceramides .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-30-hydroxytriacontanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H95NO4/c1-2-3-4-5-6-7-8-24-27-30-33-36-39-42-47(52)46(45-51)49-48(53)43-40-37-34-31-28-25-22-20-18-16-14-12-10-9-11-13-15-17-19-21-23-26-29-32-35-38-41-44-50/h39,42,46-47,50-52H,2-38,40-41,43-45H2,1H3,(H,49,53)/b42-39+/t46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVODRGOBYCXKF-HFBOQBPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H95NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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